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Compound of Interest

Compound Name: ASR-488

Cat. No.: B10856979 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of ASR-488, a novel small molecule activator of the mRNA-binding

protein CPEB1. ASR-488 has demonstrated significant potential in promoting apoptosis and

suppressing the growth of muscle-invasive bladder cancer (MIBC), a particularly lethal form of

cancer. This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential and mechanism of action of ASR-488.

Chemical Structure and Properties
ASR-488 is a small molecule with the chemical formula C33H40O7S.[1] While its detailed

synthesis protocol is not publicly available, its chemical identity has been confirmed and

registered.

Table 1: Chemical and Physical Properties of ASR-488
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Property Value Source

Molecular Formula C33H40O7S [1]

CAS Number 2690312-65-1 [1]

SMILES
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O)O5)
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[1]

Storage Temperature -20℃ [1]

Mechanism of Action and Biological Activity
ASR-488's primary mechanism of action is the activation of the Cytoplasmic Polyadenylation

Element Binding Protein 1 (CPEB1).[2] CPEB1 is an mRNA-binding protein that plays a crucial

role in regulating the translation of specific mRNAs. In the context of muscle-invasive bladder

cancer, ASR-488-mediated activation of CPEB1 initiates a cascade of events leading to

apoptosis and inhibition of tumor growth.[2]

Effect on Gene Expression in Bladder Cancer Cells
Treatment of muscle-invasive bladder cancer (MIBC) cell lines (TCCSUP and HT1376) with

ASR-488 leads to significant changes in their molecular signatures.[2] Reverse transcription-

quantitative PCR (RT-qPCR) analysis has revealed a substantial upregulation of several key

genes, most notably CPEB1 itself, indicating a potential positive feedback loop or stabilization

of the CPEB1 transcript.[2]

Table 2: Upregulation of Gene Transcripts in MIBC Cells Treated with ASR-488
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Gene
Fold Increase in
Expression

Cell Lines Source

CPEB1 36-fold TCCSUP, HT1376 [2]

IL11 30-fold TCCSUP, HT1376 [2]

SFN 20.12-fold TCCSUP, HT1376 [2]

CYP4F11 15.8-fold TCCSUP, HT1376 [2]

Impact on Cellular Signaling Pathways
Pathway enrichment analysis of differentially expressed genes following ASR-488 treatment

has identified several key signaling pathways that are modulated by the compound. These

analyses provide a deeper understanding of the molecular mechanisms underlying the anti-

cancer effects of ASR-488.[2]

Upregulated Pathways:

Focal Adhesion

Neurotrophin Signaling

p53 Signaling

Protein Processing in Endoplasmic Reticulum

Downregulated Pathways:

DNA Replication

Mismatch Repair

RNA Degradation

Nucleotide Excision Repair

TGFβ Signaling
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Caption: ASR-488 signaling pathway in bladder cancer cells.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the biological activity of ASR-488.

Synthesis of ASR-488
A detailed, step-by-step synthesis protocol for ASR-488 is not currently available in the public

domain. The primary research focuses on its biological characterization rather than its chemical

synthesis.

Cell Culture
Cell Lines: Human muscle-invasive bladder cancer cell lines, TCCSUP and HT1376, are

used.

Culture Medium: Cells are maintained in a suitable growth medium, such as RPMI-1640,

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying changes in gene expression in response to

ASR-488 treatment.
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Sample Preparation

qPCR

Data Analysis

1. Treat MIBC cells
with ASR-488

2. Total RNA Extraction

3. cDNA Synthesis

4. Set up qPCR reaction
(SYBR Green or TaqMan)

5. Real-time Amplification

6. Collect Ct values

7. Calculate fold change
(ΔΔCt method)

Click to download full resolution via product page

Caption: Workflow for RT-qPCR analysis of gene expression.

RNA Extraction: Total RNA is isolated from ASR-488-treated and control bladder cancer cells

using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the
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extracted RNA are assessed using spectrophotometry.

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total

RNA using a reverse transcription kit.

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction

mixture typically contains cDNA, forward and reverse primers for the target genes (e.g.,

CPEB1, IL11, SFN, CYP4F11) and a housekeeping gene (e.g., GAPDH), and a fluorescent

dye (e.g., SYBR Green) or a probe-based detection system.

Data Analysis: The relative expression of the target genes is calculated using the

comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

Apoptosis Assay
The induction of apoptosis by ASR-488 can be assessed using various methods, with Annexin

V/Propidium Iodide (PI) staining followed by flow cytometry being a common approach.

Cell Treatment: Bladder cancer cells are treated with ASR-488 at various concentrations and

for different time points.

Cell Staining: The treated cells are harvested and washed with a binding buffer. The cells are

then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the

manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-

positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-

positive/PI-positive cells are in late apoptosis or necrosis.

Pathway Enrichment Analysis
Differential Gene Expression Analysis: Following ASR-488 treatment, total RNA is extracted

and subjected to microarray or RNA-sequencing analysis to identify differentially expressed

genes.

Bioinformatics Analysis: The list of differentially expressed genes is then analyzed using

bioinformatics tools and databases such as the Gene Ontology (GO) and Kyoto

Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.
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Conclusion
ASR-488 is a promising novel small molecule that targets muscle-invasive bladder cancer by

activating the mRNA-binding protein CPEB1. Its ability to induce apoptosis and modulate key

cancer-related signaling pathways highlights its therapeutic potential. Further preclinical and

clinical investigations are warranted to fully elucidate its efficacy and safety profile for the

treatment of bladder cancer. This technical guide provides a foundational understanding of

ASR-488 for the scientific community to build upon in future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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